molecular formula C20H15N3O2S B2488070 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 922562-59-2

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No.: B2488070
CAS No.: 922562-59-2
M. Wt: 361.42
InChI Key: LUCUCCHPUQITGS-UHFFFAOYSA-N
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Description

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C20H15N3O2S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

  • Anticancer Activity : A study highlighted the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, showing moderate activity against breast cancer cell lines, suggesting the potential of oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).

  • Anticonvulsant Activity : Novel semicarbazones based 2,5-disubstituted-1,3,4-oxadiazoles were designed and synthesized, demonstrating significant anticonvulsant activities in various models, thereby validating the pharmacophoric model with four binding sites for anticonvulsant activity (Rajak et al., 2010).

  • Antibacterial and Antifungal Activities : The synthesis and antibacterial evaluation of 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with several derivatives demonstrating activity comparable to vancomycin (Hannoun et al., 2019).

Material Science Applications

  • Liquid Crystals : The study on 1,3,4-oxadiazole-based liquid crystals revealed that different polar substituents significantly affect their mesomorphic phases, transition temperatures, and optical properties, underscoring the importance of terminal substitution in designing materials with specific liquid crystalline behaviors (Sung & Lin, 2004).

  • Organic Light-Emitting Diodes (OLEDs) : Bipolar host materials comprising oxadiazole acceptors exhibited high morphological stability and significant efficiency in phosphorescent OLEDs, showcasing the potential of oxadiazole derivatives in the development of efficient OLED devices (Zhang et al., 2015).

Chemical Sensing

  • Phosgene Detection : Derivatives of o-phenylenediamine incorporating oxadiazole units were tested as chemosensors for phosgene, demonstrating significant color changes and/or fluorescence intensity enhancements upon detection, highlighting their potential in developing sensitive and selective sensors for toxic agents (Hu et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize risk of exposure .

Future Directions

The future research directions for this compound could include further exploration of its physical and chemical properties, investigation of its potential uses in various applications (such as in the development of new materials or drugs), and optimization of its synthesis process .

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCUCCHPUQITGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.